4-(1,3-dioxooctahydro-2H-isoindol-2-yl)cyclohexanecarboxylic acid
Übersicht
Beschreibung
4-(1,3-dioxooctahydro-2H-isoindol-2-yl)cyclohexanecarboxylic acid, also known as AG490, is a potent inhibitor of Janus kinase (JAK) and signal transducer and activator of transcription (STAT) signaling pathways. It is a small molecule drug that has been widely used in scientific research to investigate the role of JAK/STAT signaling in various physiological and pathological processes.
Wirkmechanismus
4-(1,3-dioxooctahydro-2H-isoindol-2-yl)cyclohexanecarboxylic acid inhibits JAK/STAT signaling by binding to the ATP-binding site of JAK kinases, preventing their activation and subsequent phosphorylation of STAT proteins. This leads to the inhibition of downstream gene expression and cellular responses mediated by JAK/STAT signaling.
Biochemical and physiological effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to modulate immune responses by inhibiting the activation of T cells and natural killer cells.
Vorteile Und Einschränkungen Für Laborexperimente
4-(1,3-dioxooctahydro-2H-isoindol-2-yl)cyclohexanecarboxylic acid is a potent and selective inhibitor of JAK/STAT signaling, making it a valuable tool for studying the role of this pathway in various biological processes. However, its use in laboratory experiments is limited by its relatively low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
The use of 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)cyclohexanecarboxylic acid in scientific research is likely to continue to expand in the future. One area of interest is the development of more potent and selective JAK inhibitors for the treatment of autoimmune diseases and cancer. Another area of interest is the investigation of the role of JAK/STAT signaling in aging and age-related diseases. Finally, the development of new formulations and delivery methods for this compound may improve its solubility and reduce its toxicity, making it a more versatile research tool.
Wissenschaftliche Forschungsanwendungen
4-(1,3-dioxooctahydro-2H-isoindol-2-yl)cyclohexanecarboxylic acid has been extensively used as a research tool to investigate the role of JAK/STAT signaling in various cellular processes, including growth, differentiation, apoptosis, and immune response. It has been shown to inhibit the activation of JAK1, JAK2, and JAK3, as well as the downstream signaling of STAT1, STAT3, and STAT5. This compound has been used to study the role of JAK/STAT signaling in cancer, inflammation, and autoimmune diseases.
Eigenschaften
IUPAC Name |
4-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)cyclohexane-1-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c17-13-11-3-1-2-4-12(11)14(18)16(13)10-7-5-9(6-8-10)15(19)20/h9-12H,1-8H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEBPZIDTVZFESD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)C3CCC(CC3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.